N-methyl-N-[(5-methyl-1H-imidazol-2-yl)methyl]-2-[1-[(4-methylphenyl)methyl]-3-oxopiperazin-2-yl]acetamide
Overview
Description
N-methyl-N-[(5-methyl-1H-imidazol-2-yl)methyl]-2-[1-[(4-methylphenyl)methyl]-3-oxopiperazin-2-yl]acetamide is a complex organic compound that features an imidazole ring, a piperazine ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[(5-methyl-1H-imidazol-2-yl)methyl]-2-[1-[(4-methylphenyl)methyl]-3-oxopiperazin-2-yl]acetamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of glyoxal and ammonia, followed by methylation.
Synthesis of the Piperazine Ring: The piperazine ring is often synthesized through the reaction of ethylenediamine with dihaloalkanes.
Coupling Reactions: The imidazole and piperazine rings are then coupled using appropriate linkers and reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products of these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can have different biological activities and properties .
Scientific Research Applications
N-methyl-N-[(5-methyl-1H-imidazol-2-yl)methyl]-2-[1-[(4-methylphenyl)methyl]-3-oxopiperazin-2-yl]acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent with a similar imidazole ring structure.
Etonitazene: An analgesic that also contains an imidazole ring.
Omeprazole: An antiulcer drug with a substituted imidazole ring.
Uniqueness
N-methyl-N-[(5-methyl-1H-imidazol-2-yl)methyl]-2-[1-[(4-methylphenyl)methyl]-3-oxopiperazin-2-yl]acetamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
N-methyl-N-[(5-methyl-1H-imidazol-2-yl)methyl]-2-[1-[(4-methylphenyl)methyl]-3-oxopiperazin-2-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O2/c1-14-4-6-16(7-5-14)12-25-9-8-21-20(27)17(25)10-19(26)24(3)13-18-22-11-15(2)23-18/h4-7,11,17H,8-10,12-13H2,1-3H3,(H,21,27)(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDOTEHSAUBNNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCNC(=O)C2CC(=O)N(C)CC3=NC=C(N3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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